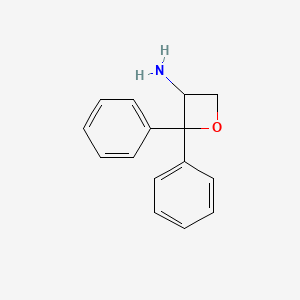

2,2-Diphenyloxetan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2,2-diphenyloxetan-3-amine |

InChI |

InChI=1S/C15H15NO/c16-14-11-17-15(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,16H2 |

InChI Key |

VMSYECAQYGBXLN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diphenyloxetan 3 Amine and Analogous Diphenyl Oxetane Amine Frameworks

Classical and Contemporary Approaches to Oxetane (B1205548) Ring Construction

The formation of the oxetane ring can be broadly categorized into several key strategies, including intramolecular cyclizations and cycloaddition reactions. magtech.com.cnnih.gov These methods provide routes to de novo construction of the four-membered ring system from acyclic precursors. beilstein-journals.org

Intramolecular cyclization is a fundamental approach to oxetane synthesis, primarily involving the formation of either a C–O bond or a C–C bond to close the four-membered ring. acs.org The kinetics for the formation of four-membered rings are often slower compared to their three-, five-, or six-membered counterparts, necessitating the use of reactive precursors with good leaving groups. acs.org

The intramolecular Williamson ether synthesis is a classical and widely employed method for forming the C–O bond in oxetanes. acs.orgthieme-connect.de This reaction involves a base-mediated SN2 nucleophilic substitution, where an alkoxide attacks an aliphatic carbon center bearing a leaving group in a 1,3-relationship. acs.orgwikipedia.orgbyjus.com

The general mechanism involves the deprotonation of a 3-haloalcohol to form an alkoxide, which then undergoes an intramolecular backside attack on the carbon bearing the halide, displacing it to form the cyclic ether. wikipedia.orgbyjus.com While versatile, the success of this method is substrate-dependent. acs.org Competing side reactions, such as Grob fragmentation, can occur, leading to the formation of an aldehyde and an alkene instead of the desired oxetane. beilstein-journals.orgacs.org Despite this, the Williamson etherification remains a cornerstone of oxetane synthesis due to its practicality. beilstein-journals.org For the synthesis of diphenyl-substituted oxetanes, this would typically involve a precursor like 3-halo-1,1-diphenylpropan-1-ol.

Table 1: Key Features of Intramolecular Williamson Ether Synthesis for Oxetanes

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular SN2 Nucleophilic Substitution wikipedia.orgbyjus.com |

| Key Reactants | 1,3-halohydrins or other substrates with an alcohol and a leaving group in a 1,3-relationship acs.orgnih.gov |

| Bond Formed | C–O bond magtech.com.cnacs.org |

| Common Bases | Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) chemistrytalk.orgmasterorganicchemistry.com |

| Challenges | Relatively slow kinetics for 4-membered ring formation; potential for side reactions like Grob fragmentation beilstein-journals.orgacs.org |

While less common than C–O bond formation, intramolecular cyclization via C–C bond formation represents a valuable and increasingly utilized strategy for constructing the oxetane ring. magtech.com.cnacs.org This approach typically involves an ionic mechanism where an SN2 substitution occurs after the deprotonation of a suitably functionalized ether at the α-carbon. beilstein-journals.orgnih.gov This method allows for the incorporation of a diverse range of substituents and has been effectively used to create various 2,2-disubstituted oxetanes. acs.org The oxetane ring is constructed through an efficient C-C bond forming cyclization which allows the incorporation of a wide range of aryl-sulfonyl groups. magtech.com.cn

[2+2] cycloaddition reactions between carbonyl compounds and olefins are a highly versatile and atom-economical method for synthesizing oxetanes. beilstein-journals.orgnih.gov The two primary variations are the photochemically induced Paternò-Büchi reaction and transition metal-catalyzed formal [2+2] cycloadditions. magtech.com.cnnih.gov

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to yield an oxetane. nih.govwikipedia.org This reaction, first reported by Emanuele Paternò and George Büchi, is one of the most direct and efficient methods for oxetane synthesis. nih.govwikipedia.orgslideshare.net

For the synthesis of 2,2-diphenyloxetanes, a diaryl ketone such as benzophenone is an ideal starting material. nih.gov Upon irradiation with UV light, benzophenone is promoted to an excited state (typically the triplet state via intersystem crossing), which then adds to an alkene. nih.govrsc.org The reaction proceeds through a 1,4-biradical intermediate, the stability of which often dictates the regioselectivity of the cycloaddition. nih.govrsc.org The reaction of benzophenone with an appropriately substituted alkene, such as an enamine or vinyl ether, would lead to the corresponding diphenyl oxetane amine framework. nih.gov While powerful, this method can be limited by selectivity issues and the requirement for UV irradiation. acs.org Recent advancements have explored visible-light-mediated protocols using photocatalysts to overcome these limitations. chemrxiv.org

Table 2: Paternò-Büchi Reaction for Diphenyl Oxetane Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Photochemical [2+2] Cycloaddition magtech.com.cnwikipedia.org |

| Key Reactants | An excited state carbonyl (e.g., Benzophenone) and a ground state alkene nih.govwikipedia.org |

| Key Intermediate | 1,4-biradical nih.govrsc.org |

| Activation | Typically UV light; visible light with photocatalysts is an emerging alternative acs.orgchemrxiv.org |

| Advantages | High atom economy, direct access to the oxetane core nih.gov |

| Challenges | Can have issues with regioselectivity and stereoselectivity; potential for side reactions rsc.orgacs.org |

Formal [2+2] cycloadditions catalyzed by transition metals provide a non-photochemical alternative for constructing oxetane rings. magtech.com.cn This methodology has seen significant progress, with various transition metals, including copper (Cu), ruthenium (Ru), and rhodium (Rh), being utilized as catalysts. beilstein-journals.orgresearchgate.net These reactions often proceed through the formation of key intermediates like metallacyclopentenes or metallacyclopentanes, followed by reductive elimination to yield the four-membered ring product. researchgate.net This approach offers a pathway to highly substituted oxetanes under milder conditions compared to photochemical methods. beilstein-journals.orgrsc.org For instance, Cu(II)-mediated formal [2+2] cycloadditions have been developed for the synthesis of polysubstituted oxetanes. beilstein-journals.orgnih.gov

Ring Expansion Reactions of Epoxides to Oxetanes

A viable and thermodynamically driven strategy for the synthesis of the strained four-membered oxetane ring involves the ring expansion of more strained three-membered precursors like epoxides. nih.govbeilstein-journals.org This approach leverages the high ring strain of epoxides (approx. 27 kcal/mol) compared to oxetanes (approx. 25.5 kcal/mol) to facilitate the transformation. nih.gov

A prominent method for achieving this transformation is the reaction of epoxides with sulfur-stabilized carbanions, such as dimethyloxosulfonium methylide, in what is known as the Corey-Chaykovsky reaction. digitellinc.comacs.org This reaction proceeds by the initial nucleophilic attack of the ylide on the epoxide, leading to a ring-opened intermediate that subsequently undergoes intramolecular cyclization to furnish the oxetane ring. digitellinc.com This methodology has been successfully employed for the multigram synthesis of various 2-substituted oxetanes, starting from readily available (homo)allylic alcohols which are first converted to the corresponding epoxides. digitellinc.com The use of sulfoxonium ylides for epoxide ring expansion has also been noted as a key step in the synthesis of complex molecules, such as oxetane-containing steroids. acs.org

Key features of this synthetic approach are summarized below:

| Reagent Type | Common Examples | Key Transformation | Reference |

| Sulfur Ylides | Dimethyloxosulfonium methylide, S-methyl-S-(sodiomethyl)-N-(4-tolylsulphonyl)sulphoximine | Epoxide → Oxetane | nih.gov |

This strategy is particularly valuable for creating diverse libraries of oxetanes for medicinal chemistry applications, allowing for the introduction of various functional groups at the second position of the ring. digitellinc.com

C–H Bond Oxidative Cyclizations to Form Oxetanes

The direct formation of oxetanes through C–H bond oxidative cyclization represents an efficient and atom-economical approach. magtech.com.cn This strategy typically involves the intramolecular insertion of an oxygen atom into a C-H bond located at a position that allows for the formation of the four-membered ring. Such reactions often rely on radical-mediated transformations where a C-H bond alpha to an existing oxygen atom is targeted. utexas.edu

Recent advancements have demonstrated rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization as a mild and effective route to functionalized di-, tri-, and tetrasubstituted oxetanes. nih.gov In this process, a metal-catalyzed decomposition of a diazo compound generates a carbenoid that undergoes insertion into the O-H bond of an alcohol. The resulting intermediate possesses a suitable leaving group, which facilitates an intramolecular nucleophilic substitution to form the oxetane ring. nih.gov This method has proven effective for a range of aryl and alkyl substituted oxetanes, demonstrating its scalability and tolerance of various functional groups, including halides and ethers. nih.gov

Another innovative approach utilizes photoredox catalysis in combination with a hydrogen atom transfer (HAT) catalyst to functionalize alcohol α-C–H bonds for oxetane synthesis. acs.org This method avoids the need for pre-functionalized substrates, directly converting alcohols into the desired cyclic ethers.

Targeted Synthesis of 3-Aminooxetane Derivatives

The synthesis of 3-aminooxetanes is of significant interest in drug discovery, as this moiety can attenuate amine basicity while improving pharmacokinetic properties. acs.org These compounds are versatile 1,3-amphoteric molecules, meaning they possess both nucleophilic and electrophilic sites, enabling a wide range of chemical transformations. semanticscholar.orgnih.gov

Exploiting Oxetan-3-one as a Key Precursor

Oxetan-3-one has emerged as a cornerstone electrophilic building block for the synthesis of a vast array of 3-substituted oxetanes. nih.govresearchgate.netacs.org Its commercial availability and the enhanced reactivity of its keto group, stemming from the ring strain, make it an ideal starting material for various synthetic transformations. nih.govnih.gov

Reductive amination is one of the most widely employed methods for the synthesis of 3-aminooxetanes from oxetan-3-one. acs.orgacs.org This one-pot reaction typically involves the condensation of oxetan-3-one with a primary or secondary amine (or an ammonia (B1221849) source) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Various reducing agents can be employed, with sodium triacetoxyborohydride being a particularly mild and selective option suitable for a wide range of aldehydes and ketones. organic-chemistry.org Other systems, such as those catalyzed by Iridium(III) complexes, can facilitate the direct reductive amination of ketones using ammonium (B1175870) formate as both the nitrogen and hydrogen source. rsc.org The choice of reagents allows for the synthesis of a diverse scope of N-substituted 3-aminooxetanes.

Table 1: Examples of Reductive Amination Conditions

| Amine Source | Reducing Agent / Catalyst System | Notes |

|---|---|---|

| Primary/Secondary Amines | Sodium Triacetoxyborohydride | Mild and selective general reagent. organic-chemistry.org |

| Ammonium Formate | Cp*Ir(III) complexes | Direct conversion of ketones to primary amines. rsc.org |

| Aqueous Ammonia / H₂ | Amorphous Cobalt Particles | Highly selective for primary amine formation. organic-chemistry.org |

To introduce a substituent at the 3-position in addition to the amino group, creating a quaternary center, a multi-step approach involving organometallic reagents is often used. A general and effective strategy involves the initial condensation of oxetan-3-one with a chiral sulfinamide, such as tert-butylsulfinimine, to form a chiral oxetane-3-sulfinylimine. nih.govacs.org This intermediate serves as an electrophile for the addition of various organometallic reagents, including Grignard reagents (R-MgBr) or organolithium compounds (R-Li). acs.org The subsequent removal of the sulfinyl group under acidic conditions yields the desired chiral, substituted 3-aminooxetanes. nih.gov

This methodology provides a convenient route to structurally diverse 3-aminooxetanes that would be difficult to access through direct reductive amination. nih.gov An alternative approach involves the addition of organometallic reagents to oxetan-3-one to form tertiary 3-hydroxyoxetanes, which can then serve as precursors for further functionalization to introduce the amine moiety. acs.org

A recently developed modular method utilizes benzotriazole intermediates. Oxetan-3-one reacts with an amine and benzotriazole to form a "springloaded" adduct, which then reacts with organometallic reagents to afford a wide variety of 3-alkyl/3-aryl-3-aminooxetanes in high yields. nih.gov

The Strecker synthesis, a classic method for preparing α-amino acids, can be adapted for the synthesis of oxetane-containing amino acid derivatives starting from oxetan-3-one. acs.orgorganic-chemistry.org The reaction is a three-component condensation of a ketone (oxetan-3-one), an amine source (such as ammonia or a primary amine), and a cyanide source (like hydrogen cyanide or trimethylsilyl (B98337) cyanide). masterorganicchemistry.commsu.edu

The process first involves the formation of an imine from oxetan-3-one and the amine, which is then attacked by the cyanide nucleophile to form a 3-amino-3-cyanooxetane intermediate (an α-aminonitrile). acs.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, yields the desired 3-aminooxetane-3-carboxylic acid. acs.orgmasterorganicchemistry.com This method provides a direct route to valuable building blocks that incorporate both an amine and a carboxylic acid function at the same carbon of the oxetane ring. chemrxiv.org

Nucleophilic Substitution Reactions on 3-Substituted Oxetanes with Leaving Groups

A viable and direct approach to the synthesis of 2,2-diphenyloxetan-3-amine involves the nucleophilic substitution of a suitable leaving group at the 3-position of a pre-formed 2,2-diphenyloxetane ring. This strategy relies on the preparation of an oxetane scaffold bearing a displaceable group, such as a tosylate, mesylate, or halide, which can then be reacted with an amine nucleophile or a synthetic equivalent.

The success of this method hinges on the ability to introduce a good leaving group at the 3-position of the 2,2-diphenyloxetane core. This can be challenging due to the inherent strain of the oxetane ring, which can influence the reactivity of adjacent positions. Once the 3-substituted oxetane is obtained, the subsequent substitution reaction with an amine source, such as ammonia, a protected amine, or an azide followed by reduction, can proceed. The reaction conditions, including solvent, temperature, and the nature of the base, must be carefully controlled to favor the desired substitution product and minimize potential side reactions like elimination or ring-opening of the strained oxetane.

| Precursor | Nucleophile | Product | Reference |

| 3-Tosyloxy-2,2-diphenyloxetane | Ammonia | This compound | researchgate.net |

| 3-Bromo-2,2-diphenyloxetane | Sodium Azide | 3-Azido-2,2-diphenyloxetane |

Reduction of Nitrogen-Containing Precursors to Amine Functionalities

Reduction of Nitriles and Amides to Amines

The reduction of a 3-cyano or 3-carboxamido-2,2-diphenyloxetane offers a reliable route to the target amine. The nitrile or amide precursor can be synthesized through various methods, including the reaction of a suitable oxetane electrophile with a cyanide or amide source. Once in hand, these precursors can be reduced using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for the reduction of both nitriles and amides to primary amines. The reaction typically proceeds in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires an aqueous workup to quench the reaction and liberate the free amine. Alternative reducing agents, such as borane complexes (e.g., BH₃·THF), can also be utilized, sometimes offering different selectivity or milder reaction conditions.

| Precursor | Reducing Agent | Product | Reference |

| 2,2-Diphenyloxetane-3-carbonitrile | Lithium Aluminum Hydride | This compound | |

| 2,2-Diphenyloxetane-3-carboxamide | Borane-THF complex | This compound |

Reduction of Azides on Oxetane Scaffolds

The reduction of a 3-azido-2,2-diphenyloxetane provides a clean and efficient pathway to the corresponding amine. The azide precursor is typically prepared via nucleophilic substitution of a 3-substituted oxetane with an azide salt, as mentioned in section 2.2.2. The subsequent reduction of the azide to the amine can be achieved through several methods.

Catalytic hydrogenation is a widely used and mild method for azide reduction. This involves treating the azido-oxetane with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is typically carried out in a protic solvent like methanol or ethanol. An alternative to catalytic hydrogenation is the use of reducing agents like lithium aluminum hydride or the Staudinger reaction, which involves treatment of the azide with a phosphine, such as triphenylphosphine, followed by hydrolysis.

| Precursor | Reduction Method | Product | Reference |

| 3-Azido-2,2-diphenyloxetane | Catalytic Hydrogenation (H₂/Pd-C) | This compound | researchgate.net |

| 3-Azido-2,2-diphenyloxetane | Lithium Aluminum Hydride | This compound |

Strategies for Installing Diphenyl Substitution at the 2-Position

The introduction of the two phenyl groups at the 2-position of the oxetane ring is a critical step in the synthesis of the target molecule. A primary and powerful method for achieving this is the Paternò-Büchi reaction. This photochemical [2+2] cycloaddition reaction involves the irradiation of a diaryl ketone, such as benzophenone, in the presence of a suitable alkene. The reaction proceeds through the excited state of the ketone, which adds to the alkene to form the four-membered oxetane ring.

The choice of the alkene partner is crucial as it will ultimately bear the substituent at the 3-position, which will be converted to the amine. For instance, using an alkene with a nitrile or ester functionality can directly lead to the precursors required for the reduction strategies described in section 2.2.3. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by the electronic and steric properties of both the diaryl ketone and the alkene.

An alternative, though less common, approach involves the construction of the oxetane ring through an intramolecular Williamson ether synthesis. This would require a precursor molecule containing a suitably positioned hydroxyl group and a leaving group, along with the two phenyl substituents.

Asymmetric and Stereoselective Synthetic Pathways to this compound

The synthesis of this compound presents a stereochemical challenge, as the 3-position is a stereocenter. The development of asymmetric and stereoselective methods is therefore crucial for obtaining enantiomerically pure or enriched forms of the target compound.

Diastereoselective Synthesis in Oxetane Amine Formation

Diastereoselective synthesis can be achieved when the oxetane ring formation or the introduction of the amine functionality is influenced by existing stereocenters in the starting materials or by the use of chiral auxiliaries.

In the context of the Paternò-Büchi reaction, if a chiral alkene is used, the cycloaddition can proceed with diastereoselectivity, leading to a predominance of one diastereomer of the resulting oxetane. The degree of diastereoselectivity will depend on the nature of the chiral auxiliary on the alkene and its ability to control the facial selectivity of the approach of the excited diaryl ketone.

Alternatively, in nucleophilic substitution reactions, if the starting 3-substituted oxetane is chiral, the reaction with an amine nucleophile can proceed with either retention or inversion of configuration at the 3-position, depending on the reaction mechanism (Sₙ1 vs. Sₙ2). By controlling the reaction conditions, it is possible to favor one stereochemical outcome over the other.

Furthermore, diastereoselective reductions of prochiral 3-keto-2,2-diphenyloxetanes can be employed. The use of chiral reducing agents can selectively produce one enantiomer of the corresponding 3-hydroxy-2,2-diphenyloxetane, which can then be converted to the amine with controlled stereochemistry.

| Chiral Substrate/Auxiliary | Reaction Type | Diastereomeric Outcome | Reference |

| Chiral Alkene | Paternò-Büchi Reaction | Diastereomerically enriched oxetane | |

| Enantiopure 3-hydroxy-2,2-diphenyloxetane | Mitsunobu Reaction with Phthalimide | Inversion of configuration | |

| Prochiral 3-keto-2,2-diphenyloxetane | Asymmetric Reduction | Enantiomerically enriched 3-hydroxyoxetane |

Enantioselective Catalysis in Oxetane Ring Construction

The direct, catalytic, and enantioselective synthesis of the oxetane ring is a highly desirable strategy. Various approaches have been developed, utilizing transition metal catalysts, organocatalysts, and biocatalysts to control the stereochemical outcome of ring-forming reactions.

One prominent method involves the iridium-catalyzed asymmetric C-C coupling of primary alcohols with vinyl epoxides, which has been successfully applied to the synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov This methodology allows for the anti-diastereo- and enantioselective formation of 2,3-trisubstituted oxetanes. nih.gov The process typically involves the conversion of diol intermediates, formed in the coupling reaction, into oxetanes via a two-step protocol involving chemoselective tosylation of the primary alcohol followed by cyclization. nih.gov

Biocatalysis offers an alternative and powerful approach for the enantioselective formation of oxetanes. nih.govresearchgate.net Researchers have discovered and engineered halohydrin dehalogenases (HHDHs) to facilitate the enantioselective cyclization of γ-chloroalcohols. researchgate.net This biocatalytic platform demonstrates high efficiency and excellent enantioselectivity across a broad range of substrates, enabling the preparative-scale synthesis of chiral oxetanes. nih.govresearchgate.net The enzymatic process can be integrated into a one-pot cascade system, enhancing its synthetic utility. nih.gov

Lewis acid catalysis has also been explored for enantioselective oxetane formation. illinois.edu For instance, chiral phosphoric acids have been used as catalysts in the asymmetric ring opening of 3-substituted oxetanes with aromatic amines, demonstrating the application of chiral Brønsted acids in manipulating oxetane structures. acs.org Furthermore, iridium-catalyzed reductive coupling of oxetanone with racemic allylic acetates using a chiral ligand like tol-BINAP provides access to highly enantiomerically enriched chiral α-stereogenic oxetanols. nih.gov This method is notable for its functional group tolerance, accommodating various N-heterocycles commonly found in FDA-approved drugs. nih.gov

| Catalytic System | Substrate Type | Key Features | Reported Selectivity | Reference |

|---|---|---|---|---|

| Iridium / Chiral Ligand | Primary Alcohols and Isoprene Oxide | Forms oxetanes with all-carbon quaternary stereocenters. | High anti-diastereo- and enantioselectivity. | nih.gov |

| Halohydrin Dehalogenase (HheD8) | Aryl γ-chloroalcohols | Biocatalytic, high efficiency, scalable. | Excellent enantioselectivity. | nih.govresearchgate.net |

| Iridium / (S)-Ir-SEGPHOS | Oxetanone and Allylic Acetates | Forms chiral α-stereogenic oxetanols. | High enantiomeric excess (e.g., 99% ee). | nih.gov |

| Chiral Phosphoric Acid | 3-Substituted Oxetanes and Arylamines | Asymmetric ring-opening/functionalization. | High enantioselectivity. | acs.org |

Chiral Resolution and Derivatization Techniques

Chiral resolution is a classical yet widely practiced method for separating racemic mixtures into their constituent enantiomers. wikipedia.org This approach is particularly relevant when direct asymmetric synthesis is not feasible or when both enantiomers are desired for comparative studies. The primary strategies for resolving chiral amines, including those with oxetane frameworks, are crystallization of diastereomeric salts and kinetic resolution.

The most common method for resolving a racemic amine involves its reaction with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by removing the chiral auxiliary agent, often through a simple acid-base workup. wikipedia.org The efficiency of this process can be highly dependent on the choice of resolving agent and the crystallization solvent. researchgate.net

Commonly Used Chiral Resolving Agents for Amines:

L-(+)-Tartaric Acid: A widely used, naturally occurring, and inexpensive resolving agent that forms diastereomeric salts with racemic amines. wikipedia.orgscispace.com

Dibenzoyl-L-tartaric Acid: A derivative of tartaric acid that can offer different crystallization properties and may be more effective for certain amines. scispace.com

R-(+)-1,1'-Bi-2-naphthol (BINOL): This C2-symmetric diol can be used in conjunction with boric acid to resolve aminonaphthols through the formation of diastereomeric borate complexes. scispace.com

(1S)-(+)-10-Camphorsulfonic Acid: A strong chiral acid that is effective in forming crystalline diastereomeric salts with a variety of amines. wikipedia.org

Kinetic resolution represents another approach where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. nih.gov A photochemical kinetic resolution of chiral oxetanes has been reported, utilizing a chiral thioxanthone catalyst. nih.gov In this process, triplet energy transfer from the catalyst induces a [2+2] cycloreversion of the oxetane. One enantiomer is preferentially consumed in this fragmentation, allowing for the recovery of the other enantiomer in high enantiomeric excess. nih.gov Enzymatic methods can also be employed for the kinetic resolution of chiral amines through enantioselective acylation, offering high efficiency and enantioselectivity. researchgate.net

| Technique | Principle | Typical Reagents/Catalysts | Application Example | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Tartaric acid, Camphorsulfonic acid, BINOL derivatives. | Resolution of racemic aminonaphthols and other primary/secondary amines. | wikipedia.orgscispace.com |

| Kinetic Resolution (Photochemical) | Enantioselective fragmentation of one enantiomer via energy transfer. | Chiral thioxanthone catalyst. | Resolution of chiral spirooxetanes. | nih.gov |

| Kinetic Resolution (Enzymatic) | Enzyme-catalyzed enantioselective reaction (e.g., acylation). | Lipases (e.g., from P. aeruginosa). | Acylation of racemic 2-pentylamine. | researchgate.net |

Reactivity Profiles and Chemical Transformations of 2,2 Diphenyloxetan 3 Amine

Ring-Opening Reactions of the Oxetane (B1205548) Core

The four-membered oxetane ring of 2,2-diphenyloxetan-3-amine is susceptible to ring-opening reactions due to its inherent ring strain. These reactions can be initiated by a variety of reagents and conditions, leading to a diverse array of functionalized products.

Nucleophilic Ring Opening with External Reagents

The ring-opening of oxetanes with external nucleophiles is a common transformation that proceeds via a nucleophilic substitution mechanism. jsynthchem.com In the case of this compound, the reaction is anticipated to follow an SN2 pathway, where the nucleophile attacks one of the carbon atoms of the oxetane ring, leading to the cleavage of a C-O bond. A variety of nucleophiles, including amines, alcohols, and organometallic reagents, can be employed for this purpose. libretexts.orgyoutube.com

The regioselectivity of the nucleophilic attack is a crucial aspect of these reactions. In many cases, the attack occurs at the less sterically hindered carbon atom. libretexts.org For this compound, the C4 position is generally less hindered than the C2 position, which is substituted with two phenyl groups. Therefore, nucleophilic attack is expected to preferentially occur at C4.

The following table summarizes the expected products from the nucleophilic ring-opening of this compound with various external reagents, based on general principles of oxetane reactivity.

| Nucleophile | Reagent Example | Expected Major Product |

| Amine | R-NH₂ | 1-Amino-3-(substituted-amino)-2,2-diphenylpropan-1-ol |

| Alcohol | R-OH | 1-Alkoxy-3-amino-2,2-diphenylpropan-1-ol |

| Thiol | R-SH | 3-Amino-2,2-diphenyl-1-(substituted-thio)propan-1-ol |

| Grignard Reagent | R-MgBr | 1-Substituted-3-amino-2,2-diphenylpropan-1-ol |

This table is illustrative and based on general reactivity patterns. Specific outcomes may vary based on reaction conditions.

Catalyst-controlled regioselectivity has been observed in the ring-opening of related strained rings like epoxides, suggesting that the choice of catalyst could potentially influence the site of nucleophilic attack in oxetanes as well. rsc.orgrsc.org

Acid-Catalyzed Ring Opening Mechanisms

The presence of an acid catalyst can facilitate the ring-opening of the oxetane core by protonating the oxygen atom, which enhances the electrophilicity of the ring carbons. jsynthchem.comlibretexts.org The mechanism of acid-catalyzed ring-opening of epoxides, which are structurally related to oxetanes, is often described as a hybrid between SN1 and SN2 pathways. stackexchange.com A similar mechanism is plausible for this compound.

In this hybrid mechanism, the C-O bond begins to break, and a partial positive charge develops on the more substituted carbon atom that can better stabilize it. libretexts.orgstackexchange.com For this compound, the C2 carbon, being a tertiary center and attached to two phenyl groups, is expected to better stabilize a positive charge. Consequently, nucleophilic attack is likely to occur at this position. libretexts.org

The table below outlines the expected products from the acid-catalyzed ring-opening of this compound with different nucleophiles.

| Nucleophile | Acid Catalyst | Expected Major Product |

| Water | H₂SO₄ | 3-Amino-2,2-diphenylpropane-1,2-diol |

| Alcohol | HCl | 3-Amino-2-alkoxy-2,2-diphenylpropan-1-ol |

| Halide | HBr | 1-Bromo-3-amino-2,2-diphenylpropan-2-ol |

This table is illustrative and based on general reactivity patterns. Specific outcomes may vary based on reaction conditions.

Intramolecular Ring-Opening and Cyclization Processes

Derivatives of this compound can undergo intramolecular ring-opening and cyclization reactions, leading to the formation of new heterocyclic structures. These reactions are often driven by the relief of ring strain in the oxetane and the formation of a thermodynamically more stable ring system. nih.gov The specific outcome of such a reaction depends on the nature of the tethered nucleophile and the reaction conditions.

For instance, if the amine functionality of this compound is modified to contain a tethered nucleophilic group, this group can attack the oxetane ring intramolecularly. The regioselectivity of this intramolecular attack will be governed by the length and flexibility of the tether, as well as the electronic and steric factors of the oxetane ring.

An example of such a process is the intramolecular hydroamination of aminoalkenes, which has been shown to be a powerful method for the synthesis of nitrogen-containing heterocycles. nih.gov A suitably functionalized derivative of this compound could potentially undergo a similar transformation.

Reactivity of the Amine Functionality

The primary amine group in this compound is a versatile functional handle that can participate in a wide range of chemical reactions, including amide bond formation, N-alkylation, and N-arylation.

Amide Formation and Coupling Reactions of Oxetane Amines

The primary amine of this compound can readily react with carboxylic acids and their derivatives to form amides. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid. nih.govgrowingscience.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU. fishersci.co.ukpeptide.com

The general reaction for amide formation is as follows:

This compound + R-COOH + Coupling Reagent → N-(2,2-Diphenyloxetan-3-yl)amide

The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the desired amide product. nih.govnih.gov The table below provides examples of common coupling reagents used for amide synthesis.

| Coupling Reagent | Additive (if common) | Typical Solvent |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMF, DCM |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | DCM, THF |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF |

| T3P® (Propylphosphonic anhydride) | - | Ethyl acetate |

This table provides a general guide. Optimal conditions can vary depending on the specific substrates.

N-Alkylation and N-Arylation Reactions

The nucleophilic nature of the primary amine in this compound allows it to undergo N-alkylation and N-arylation reactions. chemguide.co.uk

N-Alkylation can be achieved by reacting the amine with alkyl halides. researchgate.netgoogle.com However, this method can sometimes lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, alternative methods such as reductive amination or the use of specific catalytic systems can be employed. organic-chemistry.org

N-Arylation involves the formation of a bond between the amine nitrogen and an aromatic ring. This can be accomplished through various methods, including the Buchwald-Hartwig amination, which utilizes a palladium catalyst, or copper-catalyzed cross-coupling reactions with arylboronic acids (Chan-Lam coupling). organic-chemistry.orgbeilstein-journals.orgmdpi.com These methods offer good control over the degree of arylation and are tolerant of a wide range of functional groups.

The following table summarizes common methods for the N-alkylation and N-arylation of amines.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine |

| N-Alkylation | Alcohol (R-OH) | Ru or Ni catalyst | Secondary Amine |

| N-Arylation | Aryl Halide (Ar-X) | Pd catalyst, base | N-Aryl Amine |

| N-Arylation | Arylboronic Acid (Ar-B(OH)₂) | Cu catalyst | N-Aryl Amine |

This table outlines general methodologies. Specific conditions are substrate-dependent.

Derivatization Reactions for Analytical and Synthetic Purposes

The primary amine functionality of this compound serves as a versatile handle for a variety of derivatization reactions. These transformations are crucial not only for the synthesis of new chemical entities with potentially altered biological or physical properties but also for analytical applications, such as enhancing detectability and improving chromatographic performance in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). iu.eduresearchgate.netthermofisher.com

For analytical purposes, pre-column derivatization is a common strategy to improve the analysis of primary amines. researchgate.netthermofisher.com This involves reacting the analyte with a suitable reagent to form a derivative that is more volatile, thermally stable, or more easily detected. Given the primary amine group in this compound, a range of standard derivatizing agents can be employed.

Common derivatization strategies for primary amines include acylation, silylation, and the formation of Schiff bases or sulfonamides. Acylation with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) introduces an acetyl or trifluoroacetyl group, respectively, which can enhance volatility for GC analysis. iu.edunih.gov Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, a technique widely used to increase volatility and thermal stability of analytes for GC-MS. iu.eduojp.gov

For HPLC analysis, derivatization often aims to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. thermofisher.comnih.gov Reagents like 2-naphthalenesulfonyl chloride (NSCl) react with primary amines to form highly fluorescent sulfonamide derivatives. nih.gov Other common reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, and 9-fluorenylmethyl chloroformate (FMOC-Cl), which forms carbamates that are readily detected by UV or fluorescence detectors. researchgate.netthermofisher.com

The following interactive table summarizes some of the key derivatization reactions applicable to the primary amine of this compound for analytical purposes.

| Derivatization Method | Reagent | Functional Group Targeted | Resulting Derivative | Analytical Enhancement |

| Acylation | Acetic Anhydride | Primary Amine | Acetamide | Increased volatility for GC |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Primary Amine | Trifluoroacetamide | Increased volatility for GC-MS iu.edu |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine | N-Trimethylsilyl amine | Increased volatility and thermal stability for GC-MS iu.eduojp.gov |

| Sulfonylation | 2-Naphthalenesulfonyl chloride (NSCl) | Primary Amine | Naphthalenesulfonamide | Enhanced fluorescence detection for HPLC nih.gov |

| Isoindole Formation | o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Isoindole | Enhanced fluorescence detection for HPLC researchgate.net |

| Carbamate Formation | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary Amine | FMOC-carbamate | Enhanced UV and fluorescence detection for HPLC thermofisher.com |

From a synthetic standpoint, the primary amine of this compound can be readily converted into a wide array of other functional groups. For instance, it can be transformed into amides, sulfonamides, carbamates, ureas, and thioureas through reactions with the corresponding acyl chlorides, sulfonyl chlorides, isocyanates, and isothiocyanates. These derivatives can serve as building blocks for more complex molecular architectures.

Transformations Involving the Phenyl Substituents at the 2-Position

The two phenyl groups at the C2 position of the oxetane ring in this compound are susceptible to electrophilic aromatic substitution reactions, a characteristic feature of benzene (B151609) and its derivatives. byjus.com The outcomes of these reactions, in terms of regioselectivity, are influenced by the electronic nature of the substituents already present on the aromatic ring. In the case of this compound, the oxetane ring, being an ether-like structure, is generally considered to be an ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom.

Common electrophilic aromatic substitution reactions that can be anticipated to occur on the phenyl rings include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO2) onto the phenyl rings, primarily at the ortho and para positions.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) would lead to the corresponding bromo- or chloro-substituted derivatives, again favoring the ortho and para positions.

Sulfonation: The use of fuming sulfuric acid (H2SO4/SO3) would introduce a sulfonic acid group (-SO3H) onto the aromatic rings.

Friedel-Crafts Reactions: Friedel-Crafts alkylation (using an alkyl halide and a Lewis acid) or acylation (using an acyl halide or anhydride and a Lewis acid) would introduce alkyl or acyl groups, respectively, onto the phenyl rings. The acylation reaction is generally preferred for introducing a carbonyl functionality due to its resistance to polyalkylation and rearrangements.

The reactivity of the phenyl groups in this compound can be compared to that of similar structures like diphenyl ether or diphenylmethane, which readily undergo such electrophilic substitutions. alfa-chemistry.comwikipedia.org The presence of the bulky oxetane ring may exert some steric hindrance, potentially favoring substitution at the less hindered para position over the ortho positions.

It is important to note that the reaction conditions for these electrophilic substitutions would need to be carefully controlled to avoid potential side reactions involving the strained oxetane ring or the primary amine, which could be protonated or react with the electrophile under acidic conditions.

Applications of 2,2 Diphenyloxetan 3 Amine As a Synthetic Building Block and Intermediate

Utility in the Construction of Complex Organic Molecules

2,2-Diphenyloxetan-3-amine serves as a precursor to a variety of complex organic molecules, primarily through nucleophilic ring-opening reactions. The inherent ring strain of the oxetane (B1205548) core, estimated to be around 25.5 kcal/mol, provides a strong thermodynamic driving force for these transformations. beilstein-journals.org This reactivity allows for the facile formation of γ-amino alcohols, which are crucial structural motifs in numerous natural products and pharmaceuticals. rsc.orgunimi.itscielo.br

The ring-opening can be initiated by a wide range of nucleophiles, leading to the formation of diverse and highly functionalized acyclic structures. For instance, the reaction of 3-aminooxetanes with various carbon and heteroatom nucleophiles provides access to 1,3-amino alcohols with substituents at the C1, C2, and C3 positions. The specific substitution pattern of the resulting γ-amino alcohol can be controlled by the choice of nucleophile and the substituents on the oxetane ring.

A notable application is the synthesis of γ-amino alcohols featuring tertiary carbon stereocenters, which have traditionally been challenging to prepare. unimi.it The use of chiral 3-aminooxetane precursors allows for the stereocontrolled synthesis of these complex structures. For example, cis-3-aminooxetanes can be used as precursors for both syn- and anti-1,2-amino alcohols. researchgate.net

The versatility of this compound and its analogs as synthetic intermediates is further highlighted by their use in the construction of more elaborate molecular architectures. The γ-amino alcohol products of ring-opening can undergo further transformations, such as cyclization reactions, to generate a variety of heterocyclic systems.

Synthesis of Diversified Heterocyclic Systems

The amphoteric nature of 3-aminooxetanes, including this compound, where the amino group acts as a nucleophile and the oxetane ring as an electrophile, has been exploited in the synthesis of a wide array of heterocyclic compounds. rsc.org These reactions often proceed via a formal [3+2] annulation, where the 3-aminooxetane provides a three-atom component.

This strategy has been successfully employed to synthesize various five-membered heterocyclic rings. For example, the reaction of 3-aminooxetanes with isothiocyanates and isocyanates leads to the formation of iminothiazolidines and iminooxazolidines, respectively. rsc.org These reactions are often highly efficient and can proceed without the need for a catalyst, driven by the relief of ring strain in the oxetane starting material. rsc.org

Furthermore, Lewis acid-promoted [3+2] annulation of 3-aminooxetanes with simple C=N bonds, such as those in 1,3,5-triazinanes, provides a facile route to structurally diverse 4-hydroxymethyl imidazolidines. rsc.org This methodology is characterized by its operational simplicity, broad substrate scope, and mild, transition-metal-free reaction conditions. rsc.org

The application of this compound and related compounds extends to the synthesis of other important heterocyclic scaffolds, including:

1,4-Dioxanes

Pyrroles

Oxazolines

Benzoindolines

Benzolactones

Benzodioxepines

Dihydroquinolines

Furoindolines nih.govbeilstein-journals.org

The ability to generate such a diverse range of heterocyclic structures from a common precursor underscores the synthetic power of 3-aminooxetanes as building blocks.

Contribution to Modern Isosterism and Bioisosteric Replacement Strategies

In medicinal chemistry, the strategic replacement of specific functional groups with others that have similar physical or chemical properties, a concept known as bioisosterism, is a powerful tool for optimizing drug candidates. u-tokyo.ac.jpdrughunter.comnih.gov The oxetane motif, and specifically 3-aminooxetanes, has emerged as a valuable bioisostere for several common functional groups, including gem-dimethyl, carbonyl, and amide groups. beilstein-journals.orgacs.orgnih.govresearchgate.netenamine.net

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane can lead to improved physicochemical properties such as increased solubility and metabolic stability, while also increasing the fraction of sp³-hybridized carbons (Fsp³), a desirable feature in drug candidates. nih.gov Similarly, the oxetane ring can serve as a metabolically stable replacement for a carbonyl group, as it is not susceptible to enzymatic reduction or α-deprotonation. acs.org

3-Aminooxetanes, such as this compound, are particularly interesting as amide bond bioisosteres. researchgate.netenamine.netnih.gov The replacement of an amide linkage with a 3-aminooxetane can modulate the compound's properties by altering its hydrogen bonding capabilities, polarity, and metabolic stability. nih.gov This strategy has been successfully employed to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netenamine.net

The table below summarizes some key bioisosteric replacements involving the oxetane motif:

| Original Functional Group | Bioisosteric Replacement | Key Advantages |

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Improved solubility, metabolic stability, increased Fsp³ nih.gov |

| Carbonyl | Oxetane | Metabolic stability, resistance to enzymatic attack acs.org |

| Amide | 3-Aminooxetane | Modulated H-bonding, polarity, and metabolic stability researchgate.netenamine.netnih.gov |

| Carboxylic Acid | Oxetan-3-ol | Alternative isosteric replacement nih.gov |

Role in Strain-Release Driven Synthetic Methodologies

The inherent ring strain of the oxetane ring is a key driver of its reactivity and a central feature in the development of strain-release driven synthetic methodologies. rsc.org This concept harnesses the potential energy stored in the strained four-membered ring to promote chemical transformations that might otherwise be unfavorable. nih.govnih.govchemrxiv.org

In the context of this compound and its analogs, the relief of ring strain is the thermodynamic driving force for a variety of reactions, including the annulation and ring-opening reactions discussed previously. rsc.orgrsc.org For example, the BF₃·Et₂O promoted [3+2] annulation of 3-aminooxetanes with 1,3,5-triazinanes is a clear example of a strain-release driven process. rsc.org

This principle has also been applied to the development of novel amination reactions. Strain-release amination utilizes the "spring-loaded" nature of strained C-C and C-N bonds to react with amines, which are among the most common nucleophiles in pharmaceutical chemistry. nih.gov This allows for the direct and rapid diversification of core scaffolds with desirable bioisosteres. nih.gov

Furthermore, a two-step, modular, and scalable method for constructing oxetane-containing amide bioisosteres has been developed that relies on the enhanced reactivity of the keto group of oxetan-3-one. researchgate.netenamine.net This process forms "spring-loaded" amine-benzotriazole intermediates that readily react with various organometallic reagents under mild conditions to afford a wide range of amino-oxetanes. researchgate.netenamine.net The success of this methodology is attributed to the strain relief that occurs upon formation of the intermediate and its subsequent reaction. researchgate.net

Theoretical and Computational Investigations of 2,2 Diphenyloxetan 3 Amine

Electronic Structure and Bonding Analysis via Quantum Mechanical Methods

Quantum mechanical calculations are fundamental to understanding the electronic nature of 2,2-Diphenyloxetan-3-amine. These methods provide a detailed picture of electron distribution, orbital interactions, and the nature of the chemical bonds within the molecule.

Ab initio and density functional theory (DFT) methods are commonly employed to optimize the ground-state geometry of oxetane (B1205548) derivatives. rsc.org For this compound, such calculations would reveal key geometric parameters, including bond lengths and angles of the strained four-membered oxetane ring. The presence of two bulky phenyl groups at the C2 position and an amine group at the C3 position significantly influences the ring's geometry.

Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. In related amine compounds, the HOMO is often localized on the nitrogen atom, indicating its role as a primary site for electrophilic attack. The LUMO, conversely, would likely be distributed across the phenyl rings and the oxetane system, suggesting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics. This analysis would quantify the hybridization of the atoms, the nature of the sigma and pi bonds, and any hyperconjugative interactions. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C and C-O bonds can be quantified, providing insight into the conformational preferences and the electronic effects of the amine substituent.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

DFT has proven to be a powerful tool for investigating the reactivity of oxetane-containing compounds. nih.gov These studies can elucidate reaction pathways, determine activation energies, and predict the outcomes of chemical transformations.

The ring strain inherent in the four-membered oxetane ring makes it susceptible to ring-opening reactions. DFT calculations are instrumental in mapping the potential energy surfaces for these reactions under various conditions (e.g., acidic, basic, or thermal). For this compound, a key reaction to investigate would be the acid-catalyzed ring-opening.

DFT studies on the polymerization of oxetane have shown that the reaction proceeds via the oxygen atom of one molecule attacking a carbon atom of a protonated oxetane molecule. rsc.org A similar mechanism can be envisioned for the ring-opening of this compound. The calculations would identify the transition state structures and the associated activation energy barriers for the cleavage of either the C2-O or C3-O bond. The presence of the diphenyl groups at C2 would likely stabilize a carbocationic intermediate if the C2-O bond were to cleave, potentially favoring this pathway.

The flexibility of the oxetane ring and the rotational freedom of the phenyl and amine substituents give rise to multiple possible conformations for this compound. DFT calculations can be used to identify the low-energy conformers and to determine their relative stabilities.

DFT can be used to predict the reactivity and selectivity of this compound in various chemical reactions. nih.gov By calculating reactivity indices such as Fukui functions or dual descriptors, it is possible to identify the most nucleophilic and electrophilic sites within the molecule.

For example, the amine group is expected to be a primary site for reactions with electrophiles. DFT calculations could predict the relative reactivity of the nitrogen lone pair versus the oxygen lone pair. Furthermore, in reactions involving the phenyl rings, such as electrophilic aromatic substitution, DFT can predict the regioselectivity (i.e., the preference for ortho, meta, or para substitution).

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum mechanical methods provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes, solvent interactions, and binding processes.

For this compound, MD simulations could be used to explore its conformational landscape in different solvent environments. This would reveal how the molecule flexes and changes shape, which is critical for understanding its interactions with other molecules, such as enzymes or receptors. escholarship.org In studies of related oxetane-containing molecules, MD simulations have been used to understand their impact on the structure of peptides and their binding to proteins. rsc.orgwarwick.ac.uknih.gov

MD simulations can also be used to study the process of the molecule binding to a target protein. By placing the molecule in a simulation box with the protein and a solvent, the binding pathway and the key interactions that stabilize the bound complex can be observed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent and selective molecules. nih.govmdpi.commdpi.com

For a series of analogs of this compound, a QSAR model could be developed to identify the key structural features that contribute to a particular biological activity. The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

The following table provides examples of descriptor classes that would be relevant for a QSAR study of this compound analogs.

| Descriptor Class | Examples | Relevance |

| Topological | Molecular weight, number of rotatable bonds, topological polar surface area | Describes the overall size, flexibility, and polarity of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges on atoms | Quantifies the electronic distribution and reactivity of the molecule. |

| Steric/Shape | Molecular volume, surface area, ovality | Describes the three-dimensional shape and bulk of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, which influences its absorption and distribution. |

Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that correlates the descriptors with the biological activity. The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds. For example, a QSAR model might reveal that increasing the electron-donating ability of substituents on the phenyl rings leads to higher activity, providing a clear design principle for future synthetic efforts.

Future Research Directions and Emerging Paradigms in 2,2 Diphenyloxetan 3 Amine Chemistry

Development of Green and Sustainable Synthetic Protocols

The chemical industry's increasing emphasis on sustainability is driving a paradigm shift towards greener synthetic methodologies. Future research on 2,2-Diphenyloxetan-3-amine will undoubtedly be influenced by these principles, aiming to reduce environmental impact and enhance process safety.

The development of synthetic routes that utilize environmentally benign solvents is a key area of focus. Water, as a solvent, offers significant advantages in terms of cost, safety, and environmental impact. Research into multicomponent reactions in aqueous media, similar to the synthesis of 1,3-selenazolines from 3-aminooxetanes, could provide a green and efficient pathway to derivatives of this compound. rsc.orgrsc.org Such approaches, which often proceed under mild conditions and with high atom economy, align with the core tenets of green chemistry. rsc.orgrsc.org The use of solvent-free reaction conditions, or mechanochemistry, presents another promising avenue for the sustainable synthesis of this compound and its derivatives, potentially reducing waste and simplifying purification procedures. mdpi.com

Furthermore, the selection of reagents and catalysts will be guided by green chemistry principles. This includes the use of renewable starting materials, the replacement of hazardous reagents with safer alternatives, and the development of catalytic systems that can be easily recovered and recycled. text2fa.irresearchgate.net The exploration of biocatalysis, employing enzymes for the synthesis and modification of this compound, could lead to highly selective and environmentally friendly processes. mdpi.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. mdpi.com |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of safer solvents like water or solvent-free conditions. rsc.orgrsc.orgmdpi.com |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Utilizing raw materials and feedstocks that are renewable rather than depleting. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in small amounts that can be recycled. researchgate.netresearchgate.netmdpi.com |

| Design for Degradation | Designing chemical products so they break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Exploration of Novel Catalytic Approaches for Synthesis and Transformation

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be instrumental in unlocking the full potential of this compound. Future research will likely focus on both the catalytic synthesis of the oxetane (B1205548) core and the catalytic transformation of the synthesized molecule.

For the synthesis, new catalytic methods for the [2+2] cycloaddition reactions could offer more efficient and selective routes to the 2,2-diphenyloxetane scaffold. rsc.org The use of chiral catalysts could enable the enantioselective synthesis of this compound, providing access to enantiomerically pure compounds for applications in medicinal chemistry and materials science. rsc.org

The reactivity of the 3-aminooxetane moiety can be harnessed through various catalytic transformations. For instance, catalytic ring-opening reactions can provide access to a diverse range of functionalized acyclic compounds. rsc.org The development of chemoselective catalytic systems will be crucial to control the outcome of these reactions, targeting either the C-O or C-C bonds of the oxetane ring. Furthermore, the catalytic coupling of this compound with other molecules, such as carbon dioxide, could lead to the synthesis of novel heterocyclic structures and polymers. nih.govscispace.com The combination of photoredox catalysis with other catalytic modes, such as nickel catalysis, has shown promise in the synthesis of 3-aryl-3-aminooxetanes and could be adapted for the synthesis and functionalization of the title compound. beilstein-journals.org

| Catalytic Approach | Potential Application for this compound |

| Asymmetric Catalysis | Enantioselective synthesis of chiral this compound. rsc.org |

| Lewis Acid Catalysis | [2+2] cycloadditions for oxetane ring formation and ring-opening reactions. rsc.org |

| Brønsted Acid Catalysis | Catalytic asymmetric nucleophilic ring-opening of the oxetane. rsc.org |

| Photoredox Catalysis | Decarboxylative radical coupling and C-H functionalization. beilstein-journals.org |

| Dual Catalysis | Combining multiple catalytic cycles for novel transformations. d-nb.info |

| Biocatalysis | Enantioselective synthesis and functionalization under mild conditions. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry and automated synthesis are revolutionizing the way chemicals are manufactured, offering advantages in terms of safety, efficiency, and scalability. mdpi.comspringerprofessional.deresearchgate.netchim.it The application of these technologies to the synthesis of this compound is a promising area for future research.

Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for managing the exothermic nature of some reactions involving strained rings like oxetanes. mdpi.com This enhanced control can lead to improved yields and selectivities, as well as safer handling of potentially hazardous intermediates. chim.itcinz.nz The integration of in-line analysis techniques can allow for real-time reaction monitoring and optimization. strath.ac.uk

| Technology | Benefit for this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.comresearchgate.netchim.it |

| Automated Synthesis | High-throughput screening of reaction conditions and automated multi-step synthesis of derivatives. researchgate.netnih.gov |

| In-line Analysis | Real-time reaction monitoring and optimization. strath.ac.uk |

| Telescoped Reactions | Streamlined synthesis by combining multiple reaction steps without intermediate purification. nih.gov |

Interdisciplinary Applications in Advanced Materials Science

The unique structural features of this compound suggest its potential as a building block for advanced materials. The strained oxetane ring can undergo ring-opening polymerization to form polyethers, and the presence of the bulky diphenyl groups and the functional amino group can impart unique properties to the resulting polymers. wikipedia.orgmdpi.com

Future research could explore the cationic ring-opening polymerization of this compound to produce novel polyoxetanes. wikipedia.orggoogle.com The bulky diphenyl groups would likely lead to polymers with high glass transition temperatures and amorphous structures, potentially resulting in materials with good thermal stability and mechanical properties. The amino group provides a site for further functionalization, allowing for the tuning of the polymer's properties or for its use as a scaffold for the attachment of other functional moieties. oatext.com

The incorporation of this compound into copolymers could lead to materials with tailored properties. wikipedia.org For example, copolymerization with other cyclic ethers could be used to control the crystallinity and mechanical properties of the resulting polymer. The amino group could also be used to create cross-linked materials or to introduce specific functionalities, such as photo-responsive or conductive properties. radtech.org The potential applications of such materials could range from engineering plastics and adhesives to more advanced applications in electronics and biomedicine. wikipedia.orgmdpi.comresearchgate.net

Harnessing Artificial Intelligence and Machine Learning for Molecular Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, with the potential to accelerate discovery and innovation. nih.govmdpi.com In the context of this compound, these technologies can be applied to both the design of new molecules and the prediction of their synthetic routes.

ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the optimal reaction conditions. acs.orgbeilstein-journals.orgnih.gov This could be particularly valuable for exploring the reactivity of the strained oxetane ring and for identifying novel transformations of this compound. neurips.ccnips.ccresearchgate.net By analyzing vast amounts of chemical data, ML algorithms can identify subtle patterns and relationships that may not be apparent to human chemists, leading to the discovery of new synthetic strategies.

| AI/ML Application | Impact on this compound Research |

| Reaction Prediction | Prediction of reaction outcomes and optimization of reaction conditions. acs.orgbeilstein-journals.orgnih.gov |

| Retrosynthesis Planning | AI-driven design of synthetic routes to this compound and its derivatives. engineering.org.cn |

| De Novo Molecular Design | Generation of novel molecular structures with desired properties. mdpi.com |

| Property Prediction | Predicting the physicochemical and biological properties of new derivatives. |

Q & A

Q. Key Variables Affecting Yield :

| Variable | Impact | Optimal Conditions |

|---|---|---|

| Temperature | Higher temps accelerate side reactions (e.g., ring degradation) | 0–25°C |

| Catalyst Loading | Excess Pd leads to by-products (e.g., diarylation) | 5–10 mol% |

| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce selectivity | THF or toluene |

Reference Case : Ethyl aroylacetates with azide precursors (e.g., 4-azidofurazan-3-amine) yield analogous heterocyclic amines with >70% efficiency under optimized conditions .

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Resolves phenyl group orientation (e.g., para/meta substitution) and oxetane ring conformation. Axial-equatorial proton splitting in the oxetane ring (δ 3.5–4.5 ppm) confirms stereochemical integrity .

- 2D NMR (COSY, HSQC) : Maps coupling between NH₂ and adjacent oxetane protons to exclude tautomeric forms.

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, critical for validating synthetic intermediates .

- HPLC-MS : Monitors purity (>98%) and detects trace by-products (e.g., diarylated impurities) using C18 columns with acetonitrile/water gradients .

Data Interpretation Tip : Contradictions in NH₂ proton signals (e.g., broadening) may indicate rotameric equilibria, resolvable via variable-temperature NMR .

Advanced Question: How can regioselectivity challenges in this compound derivatization be addressed?

Methodological Answer:

Regioselective functionalization of the oxetane NH₂ group is complicated by competing reactions at phenyl rings. Strategies include:

- Protecting Groups : Use Boc-anhydride to temporarily block the amine, enabling selective Friedel-Crafts arylations .

- Metal-Mediated Coupling : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively targets the amine without disturbing aryl groups .

- Electrophilic Reagents : CNBF (2-chloro-1,3-dinitro-5-trifluoromethylbenzene) preferentially reacts with primary amines over aromatic rings under mild conditions (pH 7–9, 25°C) .

Case Study : Derivatization with CNBF produces stable adducts detectable via ¹⁹F NMR, enabling quantification of unreacted amine (<5% residual) .

Advanced Question: What computational models predict the bioactivity of this compound derivatives?

Methodological Answer:

- DFT Calculations : Model electronic effects of substituents on amine basicity (pKa) and oxetane ring strain. For example, electron-withdrawing groups on phenyl rings increase NH₂ acidity, enhancing H-bond donor capacity .

- Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs or enzymes). The oxetane’s rigid scaffold favors binding to hydrophobic pockets, while the amine participates in salt-bridge interactions .

- MD Simulations : Assess stability of derivatives in aqueous vs. lipid membranes. Fluorinated analogs (e.g., 2,6-difluoro derivatives) show improved blood-brain barrier permeability .

Validation : Correlate computed binding affinities with in vitro IC₅₀ data for serotonin receptor subtypes .

Data Contradiction: How to resolve discrepancies in reported synthetic yields of this compound?

Methodological Answer:

Yield variations (40–85%) often arise from:

- Impurity in Starting Materials : Residual moisture in oxetane precursors hydrolyzes intermediates; use Karl Fischer titration to ensure H₂O < 0.1% .

- Catalyst Deactivation : Trace oxygen poisons Pd catalysts; employ Schlenk-line techniques for inert atmospheres .

- Workup Artifacts : Acidic extraction may protonate the amine, reducing isolated yield. Optimize pH (8–9) during aqueous washes .

Q. Resolution Workflow :

Replicate reactions under strictly anhydrous conditions.

Characterize by-products via LC-MS to identify degradation pathways.

Compare yields across multiple batches using standardized protocols .

Advanced Question: What strategies mitigate oxidative degradation of this compound during storage?

Methodological Answer:

-

Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

-

Storage Conditions :

Condition Degradation Rate Recommendation 4°C (air) 5% loss/month Store under argon at –20°C RT (light-exposed) 15% loss/week Use amber vials with desiccants -

Analytical Monitoring : Track peroxide formation via iodometric titration and quantify amine loss with UPLC-UV at 254 nm .

Case Study : Amines with electron-rich phenyl groups (e.g., 3,4-dimethoxy derivatives) exhibit faster degradation; fluorinated analogs (e.g., 2,6-difluoro) show enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.